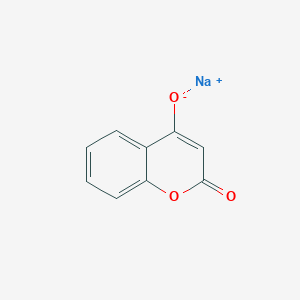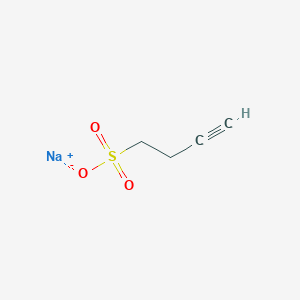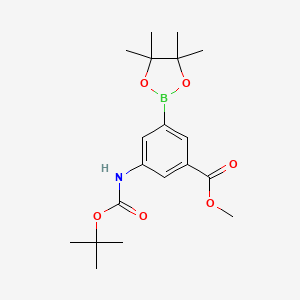![molecular formula C40H56O4P2 B12505359 (R)-6,6'-Bis(dicyclohexylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B12505359.png)
(R)-6,6'-Bis(dicyclohexylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6,6’-Bis(dicyclohexylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine is an organophosphorus compound commonly used as a ligand in coordination chemistry. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,6’-Bis(dicyclohexylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine typically involves the reaction of dicyclohexylphosphine with a suitable precursor under controlled conditions. One common method includes the use of a Grignard reagent to introduce the phosphine groups, followed by cyclization to form the dioxine structure .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
®-6,6’-Bis(dicyclohexylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form from its oxide.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions. These reactions typically occur under mild to moderate conditions, often in the presence of a solvent like tetrahydrofuran (THF) or dichloromethane .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various metal complexes when used as a ligand in coordination chemistry .
Aplicaciones Científicas De Investigación
®-6,6’-Bis(dicyclohexylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which ®-6,6’-Bis(dicyclohexylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine exerts its effects is primarily through its role as a ligand. It coordinates with transition metals to form stable complexes, which can then participate in various catalytic cycles. The molecular targets include metal centers in enzymes and synthetic catalysts, where it facilitates electron transfer and stabilizes reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(dicyclohexylphosphino)butane: Another diphosphine ligand with similar coordination properties.
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: A related compound used in similar catalytic applications.
Uniqueness
®-6,6’-Bis(dicyclohexylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine is unique due to its specific dioxine backbone, which provides distinct steric and electronic properties. This uniqueness allows it to form more stable and selective complexes with certain metal centers, enhancing its effectiveness in catalytic processes .
Propiedades
Fórmula molecular |
C40H56O4P2 |
|---|---|
Peso molecular |
662.8 g/mol |
Nombre IUPAC |
dicyclohexyl-[5-(6-dicyclohexylphosphanyl-2,3-dihydro-1,4-benzodioxin-5-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]phosphane |
InChI |
InChI=1S/C40H56O4P2/c1-5-13-29(14-6-1)45(30-15-7-2-8-16-30)35-23-21-33-39(43-27-25-41-33)37(35)38-36(24-22-34-40(38)44-28-26-42-34)46(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h21-24,29-32H,1-20,25-28H2 |
Clave InChI |
DZZSJAICIDUEHL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3=C(C4=C(C=C3)OCCO4)C5=C(C=CC6=C5OCCO6)P(C7CCCCC7)C8CCCCC8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




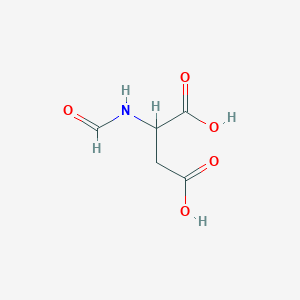
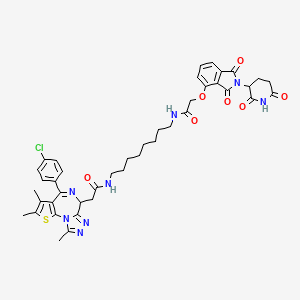
![5-[2-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B12505306.png)


